Uranium hexafluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
hexafluorouranium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANRKQGLYCLAFE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[U](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6U, UF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14925 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | URANIUM HEXAFLUORIDE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | uranium hexafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uranium_hexafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | uranium(VI) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uranium(VI)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.0193 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Colorless to white crystals; [HSDB], COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS. | |
| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |
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| Record name | Uranium hexafluoride | |
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Boiling Point |
56.5 °C sublimation point | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |
| Record name | URANIUM HEXAFLUORIDE | |
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Solubility |
Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction., Dissolves in nitrobenzene to give a dark red soln fuming in air., INSOL IN CARBON DISULFIDE, Reacts with water; soluble in carbon tetrachloride, chloroform, Solubility in water at 20 °C: reaction | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |
| Record name | URANIUM HEXAFLUORIDE | |
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| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |
| Record name | URANIUM HEXAFLUORIDE | |
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Density |
5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C, Relative density (water = 1): 5.1 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |
| Record name | URANIUM HEXAFLUORIDE | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |
| Record name | URANIUM HEXAFLUORIDE | |
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Vapor Density |
12 at BP of uranium hexafluoride (Air= 1) | |
| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |
| Record name | URANIUM HEXAFLUORIDE | |
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Vapor Pressure |
115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.2 | |
| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |
| Record name | Uranium hexafluoride | |
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| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |
| Record name | URANIUM HEXAFLUORIDE | |
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| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |
| Record name | URANIUM HEXAFLUORIDE | |
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Color/Form |
Volatile white monoclinic crystalline solid, White crystalline solid, Deliquescent | |
CAS No. |
7783-81-5, 11133-71-4, 12134-48-4 | |
| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |
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| Record name | Uranium hexafluoride | |
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| Record name | Uranium hexafluoride | |
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| Record name | Uranium hexafluoride | |
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| Record name | Uranium fluoride (U2F9) | |
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Melting Point |
64.8 °C, 64.5 °C at 2 atm | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |
| Record name | Uranium hexafluoride | |
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| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |
| Record name | URANIUM HEXAFLUORIDE | |
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Soil Remediation:
Excavation and Disposal: A direct approach involving the physical removal of contaminated soil and its disposal at a licensed facility. While effective, it can be costly and generates a large volume of waste. researchgate.net
Soil Washing/Extraction: This ex-situ technique uses chemical solutions to extract uranium from the excavated soil. Bicarbonate solutions have been shown to be effective at leaching uranium from contaminated soils. uotechnology.edu.iq The uranium can then be recovered from the leaching solution, potentially through microbial reduction. uotechnology.edu.iq
In-Situ Immobilization: This approach aims to reduce the mobility of uranium in the soil, thereby preventing its migration to groundwater. This can be achieved by adding amendments to the soil that promote the precipitation or sorption of uranium. For example, adding phosphate can lead to the formation of highly insoluble uranium phosphate minerals. researchgate.net
Groundwater Remediation:
Pump-and-Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment to remove uranium, followed by reinjection of the treated water. stanford.edu However, this method can be slow and inefficient due to the slow release of uranium sorbed to aquifer materials. stanford.edu
Permeable Reactive Barriers (PRBs): A passive, in-situ method where a trench is filled with a reactive material, such as zero-valent iron (ZVI). stanford.edu As contaminated groundwater flows through the barrier, the ZVI chemically reduces the mobile form of uranium (U(VI)) to the much less soluble form (U(IV)), causing it to precipitate and be removed from the water. stanford.edu
Bioremediation: This approach utilizes microorganisms to change the chemical state of uranium. Under certain conditions, U(VI)-reducing bacteria can be stimulated to convert soluble U(VI) to insoluble U(IV), effectively immobilizing the uranium in the subsurface. uotechnology.edu.iq
Phytoremediation:
Decommissioning of Uranium Hexafluoride Processing Facilities
The decommissioning of facilities that have produced or handled this compound, such as uranium enrichment or conversion plants, is a complex process that requires meticulous planning and execution to ensure the safety of workers, the public, and the environment. iaea.orgresearchgate.net These activities are performed after a facility ceases operations and involve decontamination, dismantling, and waste management. world-nuclear.org
The decommissioning process typically includes several key phases:
Planning and Characterization: This initial phase involves a thorough radiological and chemical characterization of the facility to identify the nature and extent of contamination. researchgate.net This data is used to develop a detailed decommissioning plan, which outlines the strategies, safety procedures, and waste management protocols. researchgate.net
Decontamination: A critical step is the removal of residual UF6 and its daughter products from process equipment, piping, and building surfaces. world-nuclear.org A common technique used at gaseous diffusion enrichment plants is gaseous decontamination, where a reactive gas like chlorine trifluoride (ClF3) is circulated through the system. world-nuclear.org This converts residual uranium deposits into volatile UF6, which can be recovered. world-nuclear.org
Dismantling and Demolition: Once equipment is sufficiently decontaminated, it can be dismantled. iaea.org This involves careful cutting and removal of process components and structural materials. researchgate.net The sequence is planned to manage potential hazards, such as the presence of crystallized UF6 or unreacted uranium tetrafluoride (UF4) in piping. researchgate.net
Waste Management: All materials removed from the facility must be segregated, characterized, and managed as waste. This includes low-level radioactive waste, mixed waste (containing both radioactive and hazardous chemical components), and non-contaminated materials that can be recycled or disposed of conventionally. world-nuclear.org The large quantities of depleted this compound stored on-site often represent the largest waste management challenge. nrc.govwise-uranium.org
Site Remediation and License Termination: After the buildings have been removed, the underlying soil and any remaining structures are surveyed for residual contamination. entact.com Remediation is performed as necessary to meet regulatory criteria for site release, which may allow for unrestricted future use. world-nuclear.orgoecd-nea.org
The decommissioning of the UF6 Pilot Plant at IPEN-CNEN/SP in Brazil, which operated from 1986 to 1992, and the Eurodif gaseous diffusion plant in France are notable examples of such complex projects. iaea.orgresearchgate.netwise-uranium.org These projects provide valuable experience in managing the unique challenges associated with UF6 facilities, including the handling of hazardous chemical reagents like fluorine and the implementation of rigorous radioprotection and environmental monitoring procedures. researchgate.net
Advanced Analytical Methodologies for Uranium Hexafluoride Characterization
Isotopic Analysis Techniques
The determination of the isotopic composition of uranium, specifically the abundance of ²³⁵U relative to ²³⁸U, is a critical measurement in the nuclear industry. Various high-precision techniques have been established to perform this isotopic assay on UF₆ gas.
Laboratory-based mass spectrometry stands as the gold standard for high-precision isotopic analysis of uranium hexafluoride, offering exceptional accuracy and precision. arxiv.org Techniques such as Thermal Ionization Mass Spectrometry (TIMS) and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are widely utilized for analyzing uranium isotopes in samples, including those derived from the hydrolysis of UF₆. dntb.gov.uarsc.org Gas Source Mass Spectrometry (GSMS) is specifically designed for the direct analysis of gaseous UF₆. arxiv.orgnih.gov
A 90° sector field mass spectrometer with a 30 cm radius has demonstrated the capability to achieve a precision (1 σ) of 5 × 10⁻⁵ for the fractional difference in isotope ratio between two samples at a 50% enrichment level, and 1.4 × 10⁻⁴ for natural uranium in comparisons lasting 12 minutes. iaea.org The design of the ion source and inlet system is crucial in minimizing memory effects, which can be reduced to ±0.3% of the difference between two samples. iaea.org
Modern GSMS instruments, such as the URANUS, can measure not only the major isotope ratio n(²³⁵U)/n(²³⁸U) but also the minor isotope ratios n(²³⁴U)/n(²³⁸U) and n(²³⁶U)/n(²³⁸U). nih.gov To achieve the highest analytical performance, UF₆ GSMS measurements often employ a double standard method, also known as the bracketing standard method. nih.gov A more advanced approach, the memory corrected double standard (MCDS) method, has been developed to further improve accuracy. nih.gov While GSMS is preferred for UF₆ samples for the major isotope ratio, TIMS combined with the "modified total evaporation" (MTE) method provides superior performance for the minor isotope ratios. nih.gov
Table 1: Performance of High-Precision Mass Spectrometry Techniques for Uranium Isotope Ratio Measurements
| Technique | Analyte Form | Key Features | Precision (Major Ratio) | Application |
|---|---|---|---|---|
| Gas Source Mass Spectrometry (GSMS) | Gaseous UF₆ | Direct analysis, Double standard and MCDS methods | High | Preferred for major isotope ratios in UF₆ enrichment facilities |
| Thermal Ionization Mass Spectrometry (TIMS) | Hydrolyzed UF₆ (Uranium solutions) | MTE method for high performance | Very High | Superior for minor isotope ratios |
| Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Hydrolyzed UF₆ (Uranium solutions) | High sample throughput | High | Routine isotopic analysis of uranium solutions |
Optical spectrometric techniques offer a viable alternative to mass spectrometry for isotopic analysis, with some methods being particularly suitable for field deployment. These approaches leverage the subtle shifts in absorption or emission spectra caused by the different masses of uranium isotopes.
A high-performance infrared (HPIR) system utilizing a quantum cascade laser (QCL) has been developed for the infrared absorption analysis of ²³⁵U and ²³⁸U isotopes in gaseous UF₆. mahendrapublications.comcore.ac.uk By sweeping the QCL over the relevant spectral range, a high spectral resolution of 0.0005 cm⁻¹ can be achieved, enabling precise measurements of the isotopic peak shift. mahendrapublications.comcore.ac.uk This non-destructive method has been shown to meet or exceed the International Atomic Energy Agency (IAEA) international target values for non-destructive analysis of samples with isotopic contents ranging from depleted to highly enriched. core.ac.uk
Another fieldable technique is the Fieldable Atomic Beam Isotopic Analyzer (FABIA). This method involves generating an atomic beam of uranium from a sample of UF₆ that has been absorbed as uranyl fluoride (B91410) in a solid zeolite matrix. arxiv.org A narrow linewidth diode laser interrogates the atomic beam, and the isotopic absorption spectrum is measured to determine the enrichment level by comparing the relative contributions of ²³⁵U and ²³⁸U to the absorption signal. arxiv.org A key advantage of this optical technique is its immunity to isobaric interferences, which can be a challenge for mass spectrometry. arxiv.org
Laser-based techniques that involve photolysis and ionization offer another avenue for the isotopic analysis of this compound. These methods often combine the selectivity of laser excitation with the sensitivity of mass spectrometry or optical emission spectroscopy.
Laser-Induced Breakdown Spectroscopy (LIBS) is a technique that can be used for the direct enrichment assay of gaseous UF₆. acs.org In LIBS, a high-energy laser pulse is focused into the gas to create a plasma. The atomic emission from the plasma contains information about the isotopic composition, as there are slight differences in the emission wavelengths for ²³⁵U and ²³⁸U. rsc.org While promising, LIBS measurements on UF₆ can be affected by self-absorption, which can lead to biases in the determined ²³⁵U assay. q-chem.com Careful optimization of experimental parameters, such as UF₆ vapor pressure and laser pulse energy, is necessary to mitigate these effects. acs.org
Spectroscopic Investigations of Reaction Intermediates and Products
Understanding the reaction pathways of this compound, particularly its hydrolysis, is crucial for safety and for nuclear safeguards, as the reaction products can be indicative of undeclared nuclear activities. Spectroscopic techniques, especially when coupled with computational simulations, are powerful tools for identifying transient intermediates and characterizing final products.
Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for the in-situ monitoring of chemical reactions involving UF₆. researchgate.net It allows for the direct observation of reactants, intermediates, and products in real-time by probing their characteristic vibrational frequencies. researchgate.net
The hydrolysis of UF₆, a reaction of significant interest, has been studied in detail using FTIR. When UF₆ is exposed to moisture, it undergoes hydrolysis to form uranyl fluoride (UO₂F₂) particulates and hydrogen fluoride (HF). frontiersin.orgaip.org To better understand the mechanism of this reaction, researchers have employed cryogenic layering techniques. frontiersin.orgresearchgate.net By co-depositing UF₆ and water at very low temperatures (e.g., 12 K), the reaction rate is significantly slowed, allowing for the trapping and spectroscopic identification of transient intermediates. researchgate.net
In-situ FTIR monitoring of the controlled warming of these cryogenic layers reveals the evolution of various species. The conversion of UF₆ to the intermediate uranium oxytetrafluoride (UOF₄) has been directly observed. frontiersin.orgresearchgate.net Specific vibrational bands associated with intermediate complexes have been identified in the FTIR spectra. For instance, in one study, bands at 865 cm⁻¹, 780 cm⁻¹, 715 cm⁻¹, and 815 cm⁻¹ were attributed to intermediate species formed during the hydrolysis process. aip.org The bands at 868 cm⁻¹ and 857 cm⁻¹ have been specifically assigned to UOF₄. aip.org
Table 2: Key Infrared Bands Observed During In-Situ FTIR Monitoring of UF₆ Hydrolysis
| Wavenumber (cm⁻¹) | Assignment | Species | Role |
|---|---|---|---|
| 955, 933, 857 | Vibrational modes | UO₂F₂ | Final Product |
| 865 | Stretching mode | UOF₄ | Intermediate |
| 815, 780, 715 | Vibrational modes | Intermediate Complexes | Intermediates |
| 626 | v₃ mode | UF₆ | Reactant |
Source: Adapted from studies on the cryogenic hydrolysis of UF₆. frontiersin.orgaip.orgresearchgate.net
This ability to directly observe the formation and consumption of intermediates provides invaluable kinetic and mechanistic data that is difficult to obtain through other means. frontiersin.org
To accurately assign the vibrational modes observed in experimental FTIR spectra of UF₆ reaction intermediates and products, computational simulations are employed. These simulations can predict the vibrational frequencies of proposed molecular structures, and by comparing the calculated spectra with the experimental data, the identity of the observed species can be confirmed.
The simplest approach is the harmonic approximation, which treats molecular vibrations as simple harmonic oscillators. mahendrapublications.com While computationally efficient, this method can have limitations as it neglects the anharmonicity of real molecular vibrations. mahendrapublications.com Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide more accurate vibrational frequencies that are often in better agreement with experimental results. mahendrapublications.com
For the hydrolysis of UF₆, density functional theory (DFT) has been used to investigate the reaction mechanism and to calculate the vibrational frequencies of intermediates and products. For instance, anharmonic vibrational simulations have been performed to reinterpret literature infrared spectra in light of newly identified potential intermediates, such as the dihydroxide species UF₄(OH)₂.
In the case of the final product, uranyl fluoride (UO₂F₂), density functional perturbation theory (DFPT) has been used to calculate the vibrational frequencies of its anhydrous crystal structure. researchgate.net These calculations, which can include corrections such as the Hubbard +U term, have shown good agreement with experimental data from inelastic neutron scattering and Raman spectroscopy, particularly for the characteristic E_g and A₁_g modes of the U-Oyl bond. researchgate.net Such theoretical studies help to understand the shifts in vibrational frequencies observed upon hydration of UO₂F₂, providing a more complete picture of the system's structure and dynamics. researchgate.net The combination of experimental spectroscopy and high-level computational simulations is thus a powerful paradigm for the detailed characterization of complex reactive systems like that of this compound. osti.gov
Chemometric Approaches in Spectroscopic Data Analysis
Chemometric techniques are increasingly applied to the analysis of complex spectroscopic data for this compound (UF₆), enhancing the precision and reliability of isotopic measurements. These statistical methods are particularly valuable in interpreting high-resolution spectral data where subtle isotopic shifts can be obscured by noise or instrumental artifacts.
One prominent application is in high-performance infrared (HPIR) spectroscopy. A system utilizing a quantum cascade laser (QCL) can achieve a spectral resolution of 0.0005 cm⁻¹, allowing for precise measurements of the isotopic peak shifts between uranium-235 (B1209698) (²³⁵U) and uranium-238 (²³⁸U) in the ν₂ + ν₃ infrared absorption band. springerprofessional.deornl.gov To analyze the complex datasets generated by these instruments, a data analysis method using principal component analysis (PCA) has been developed. ornl.gov PCA is a multivariate statistical technique that reduces the dimensionality of the data while retaining the most significant variations. By applying PCA, it is possible to build predictive models that correlate the spectral data with the weight percent of ²³⁵U. springerprofessional.deornl.gov This approach has demonstrated the capability to accurately predict the isotopic content, even for mislabeled samples, with results validated by traditional mass spectrometry. ornl.gov The use of advanced statistical data analysis is essential due to the chemical reactivity of UF₆ gas. springerprofessional.de
Destructive and Non-Destructive Assay Techniques
The characterization of this compound relies on both destructive assay (DA) and non-destructive assay (NDA) techniques to verify its composition and isotopic enrichment. While NDA methods provide rapid, on-site analysis, DA techniques offer higher precision and are crucial for safeguards and accountability.
Single-Use Destructive Assay (SUDA) for Sampling
Single-Use Destructive Assay (SUDA) is a low-cost, innovative sampling technology developed by Pacific Northwest National Laboratory to support the International Atomic Energy Agency's (IAEA) safeguards for uranium enrichment facilities. pnnl.govinmm.org This technique addresses challenges associated with shipping traditional gram-quantity UF₆ samples, which are corrosive and radioactive. pnnl.gov
The SUDA system employs small samplers with a specialized zeolite film deposited onto a substrate like quartz or metal. osti.gov These samplers are designed for direct attachment to existing sampling taps at uranium processing facilities. pnnl.govinmm.org During sampling, gaseous UF₆ comes into contact with the zeolite film, which absorbs the material and facilitates a controlled hydrolysis reaction. osti.govinmm.org This reaction converts the volatile UF₆ into a more stable, solid, and less hazardous form, hydrated uranyl fluoride (UO₂F₂•nH₂O). pnnl.govinmm.org
This transformation offers several advantages:
Simplified Shipping: The solid UO₂F₂•nH₂O form is easier and safer to transport to analytical laboratories. pnnl.gov
Reduced Waste: The technology generates low amounts of waste. inmm.org
Versatile Geometries: The sample geometries can be tailored for various analytical methods. pnnl.govinmm.org
On-Site Analysis Potential: SUDA samples are suitable for potential on-site analyses, such as in-field alpha spectrometry (IFAS). osti.govinmm.org
Table 1: SUDA Sampler and In-Field Alpha Spectrometry (IFAS) System Characteristics
| Feature | Description |
|---|---|
| Sampler Technology | Single-Use Destructive Assay (SUDA) |
| Substrate Material | Quartz or stainless steel coated with a thin zeolite film osti.govosti.gov |
| Sampling Form | Gaseous this compound (UF₆) inmm.org |
| Captured Compound | Hydrated Uranyl Fluoride (UO₂F₂•nH₂O) pnnl.gov |
| Associated Analysis | In-Field Alpha Spectrometry (IFAS) for enrichment verification osti.gov |
| IFAS Detector | Solid-state, silicon alpha spectrometer osti.gov |
| Measured Isotopes | 234U, 235U, and 238U osti.gov |
| Measurement Time | Less than eight hours for a precision of <±2% for 235U:Utotal determination osti.gov |
Analytical Methods for Impurity Determination
Ensuring the purity of this compound is critical for its use in the nuclear fuel cycle. Various analytical methods are employed to identify and quantify metallic and organic impurities. Materials that contain impurities above specified limits require additional procedures to ensure satisfactory uranium accountability. nrc.gov
Spark source mass spectrometry (SSMS) is a powerful technique for determining a wide range of metallic element impurities in a single analysis. acs.org This method offers high sensitivity, often detecting elements at concentrations of 1 ppm or less, without the need for preliminary separation from the uranium matrix. acs.org The UF₆ sample is typically hydrolyzed and converted to uranium oxide (U₃O₈) before being compressed with silver powder for analysis. acs.org
Other methods for impurity monitoring include:
Spectrophotometry: Used for determining specific elements like Bromine (Br), Chlorine (Cl), Molybdenum (Mo), and Vanadium (V). iaea.org
Infrared Spectroscopy: Employed for the analysis of organic compounds in the gaseous medium after the UF₆ has been removed. iaea.org
Continuous Mass Spectrometry: An introduction line for a mass spectrometer can be designed to selectively trap the UF₆, allowing the remaining impurities to be analyzed. iaea.org
Table 2: Specified Maximum Concentration of Selected Metallic Impurities in UF₆
| Element | Maximum Concentration (ppm, U basis) |
|---|---|
| Molybdenum (Mo) | 200 |
| Vanadium (V) | 10 |
| Titanium (Ti) | 1 |
| Chromium (Cr) | 50 |
Data sourced from a 1972 report on spark source mass spectrometry analysis. acs.org
Radiochemical Analysis of this compound
Radiochemical analysis is essential for determining the isotopic composition and the presence of specific radioactive isotopes in this compound. These methods are crucial for safeguards, material accounting, and process control.
Alpha spectrometry is a key technique used for this purpose. For instance, the concentration of uranium-232 (²³²U) is determined by alpha spectrometry after its electrolytic separation from solutions. iaea.org The activity of individual fission products can be measured using a semiconductor detector coupled with a multichannel analyzer. iaea.org
Furthermore, the development of In-Field Alpha Spectrometry (IFAS) systems allows for the quantitative measurement of alpha emissions from uranium isotopes directly on samples collected with SUDA technology. osti.gov An IFAS instrument uses a solid-state silicon detector to measure the alpha particles from ²³⁴U, ²³⁵U, and ²³⁸U, enabling a determination of the ²³⁵U enrichment within hours. osti.gov This provides a rapid, on-site verification capability. osti.govosti.gov The total alpha activity of transuranium elements can also be determined after their electrolytic precipitation. iaea.org
Sampling and Sample Preparation Methodologies for Analysis
Proper sampling and sample preparation are fundamental to obtaining accurate and representative analytical results for this compound. The methodologies must account for the material's physical and chemical properties, including its high reactivity with water and its phase transitions near ambient conditions. wikipedia.org
For bulk quantities, representative samples are typically withdrawn from the liquid phase. antpedia.comiaea.org This requires heating the solid UF₆ in its container to liquefy it, followed by mechanical shaking or agitation to ensure the contents are homogeneous before a sample is taken. iaea.org
Modern sampling techniques have been developed to improve safety and simplify handling. The SUDA technology, as described previously, involves sampling gaseous UF₆ onto a zeolite-coated substrate, which converts it to a stable solid, UO₂F₂•nH₂O. pnnl.govinmm.org This method avoids the direct handling of bulk UF₆ samples and is tailored for subsequent destructive analysis. inmm.org
Another innovative approach, the ABACC-Cristallini Method, uses a tube containing alumina pellets. abacc.org.br During sampling, the alumina absorbs and hydrolyzes the UF₆ directly, retaining uranium as solid UO₂F₂ without the need for cryogenic cooling with liquid nitrogen. abacc.org.br
For isotopic analysis by mass spectrometry, small UF₆ samples can be prepared from uranium metal or oxide. iaea.org One effective method involves using cobalt trifluoride as the fluorinating agent, which produces UF₆ with a low content of impurities like hydrogen fluoride (HF), suitable for precise isotopic measurements. iaea.org
Isotope Separation Technologies Utilizing Uranium Hexafluoride
Gaseous Diffusion Principles and Operational Evolution
Gaseous diffusion was the first technology developed for producing enriched uranium on an industrial scale and was a cornerstone of early nuclear programs. nrc.govosti.gov
The fundamental principle behind gaseous diffusion is Graham's law of effusion, which states that the rate at which a gas passes through a porous barrier is inversely proportional to the square root of its molecular mass. nps.gov When gaseous uranium hexafluoride, a mixture of ²³⁵UF₆ and ²³⁸UF₆, is pumped towards a porous membrane, the lighter ²³⁵UF₆ molecules travel slightly faster and are more likely to pass through the microscopic holes in the barrier than the heavier ²³⁸UF₆ molecules. wikipedia.orgosti.gov The gas that diffuses through the barrier is thus slightly enriched in the ²³⁵U isotope, while the gas remaining on the high-pressure side becomes slightly depleted. wikipedia.org
The mass difference between the two UF₆ molecules is minimal, resulting in a very small separation factor of ideally 1.0043 in a single pass. wikipedia.org To achieve the higher enrichment levels required for nuclear fuel or weapons, the process must be repeated thousands of times. osti.gov This is accomplished by linking a vast number of individual separation units, called stages, together in a sequence known as a cascade. wikipedia.org In a typical cascade arrangement, the enriched gas from one stage is fed to the next higher stage, while the depleted gas is recycled back to the next lower stage. stephensstephens.com
The operational evolution of gaseous diffusion began during the Manhattan Project with the construction of the K-25 plant in Oak Ridge, Tennessee, which commenced operations in 1945. wikipedia.orgosti.gov This was followed by the construction of additional large-scale plants in the United States at Paducah, Kentucky, and Portsmouth, Ohio, in the 1950s. nrc.gov These facilities were initially built for military purposes but later transitioned to producing enriched uranium for the commercial nuclear power industry. nrc.gov Gaseous diffusion plants were massive industrial complexes, notable for their immense size and enormous consumption of electricity, required to compress the UF₆ gas at each stage and remove the heat generated. wikipedia.org For decades, this technology was the primary method for uranium enrichment worldwide. However, due to its high energy costs, gaseous diffusion has been rendered obsolete and supplanted by more efficient technologies, primarily the gas centrifuge. nrc.govosti.gov The last of the large American gaseous diffusion plants ceased enrichment activities in the early 21st century. wikipedia.org
| Plant Location | Operational Start | Status |
| Oak Ridge, Tennessee (K-25) | 1945 | Shut down |
| Paducah, Kentucky | 1952 | Shut down |
| Portsmouth, Ohio | 1955 | Shut down |
| Tricastin, France (Georges Besse) | 1979 | Shut down |
Gas Centrifuge Technology
Gas centrifuge technology has replaced gaseous diffusion as the dominant method for uranium enrichment due to its significantly lower energy consumption and greater separation efficiency. wikipedia.org
The gas centrifuge process utilizes the principle of centrifugal force to separate isotopes. nrc.gov In this method, gaseous this compound is fed into a tall, cylindrical rotor that spins at extremely high speeds within an evacuated casing. nrc.govun.org The rapid rotation creates a powerful centrifugal force, thousands of times stronger than gravity, which pushes the gas molecules towards the rotor wall. wikipedia.orgnrc.gov
The heavier ²³⁸UF₆ molecules are subjected to a slightly greater centrifugal force than the lighter ²³⁵UF₆ molecules. This differential force causes the heavier molecules to concentrate more densely near the outer wall of the rotor, while the concentration of the lighter molecules becomes slightly higher closer to the central axis. nrc.govwikipedia.org
To enhance this small radial separation effect, a slow axial countercurrent flow is established within the rotor. nrc.gov This vertical circulation can be induced thermally, by heating the bottom of the rotor and cooling the top, or mechanically using scoops. nrc.govun.org This flow pattern moves the gas enriched in ²³⁵U upwards near the axis, while the gas depleted in ²³⁵U flows downwards near the periphery. nmt.edu The slightly enriched gas is collected by a scoop at the top of the rotor, while the depleted (or "tails") stream is extracted by another scoop at the bottom. nrc.gov
The design and construction of gas centrifuges present significant engineering challenges, primarily related to the high rotational speeds required for efficient separation. The separative capacity of a centrifuge is proportional to the length of its rotor and the square of its peripheral wall velocity. un.org Therefore, the primary design goal is to achieve the highest possible rotational speed.
This objective imposes stringent requirements on the rotor material, which must possess a very high strength-to-density ratio to withstand the immense tensile stresses generated by the rotation. un.orgdoe.gov Early centrifuges utilized materials such as high-strength aluminum alloys and maraging steels. doe.gov Modern centrifuges employ advanced composite materials, such as carbon fiber, which offer superior strength-to-weight characteristics, allowing for higher peripheral velocities. un.org
Another critical challenge is the corrosive nature of this compound gas. inae.in All components that come into contact with the process gas, particularly the interior of the rotor, must be fabricated from or coated with corrosion-resistant materials. un.orgfas.org A thin, protective layer of metal fluoride (B91410) often forms on these surfaces, preventing further corrosion. fas.org
Furthermore, the rotor must be manufactured to exceptionally close tolerances to minimize any imbalance, which could lead to catastrophic failure at high speeds. un.org The dynamic stability of the rotor is maintained by a sophisticated suspension system, typically involving a needle-like bearing at the bottom and a magnetic bearing at the top to minimize friction and wear during continuous, long-term operation in a vacuum. inae.infas.org
| Rotor Material | Typical Peripheral Velocity | Characteristics |
| Aluminum Alloys | ~350 m/s | Used in early-generation centrifuges. doe.govprinceton.edu |
| Maraging Steel | up to 500 m/s | High strength, allowing for higher speeds than aluminum. doe.govprinceton.edu |
| Carbon Fiber Composites | >600 m/s | Highest strength-to-density ratio, used in modern, advanced centrifuges. un.org |
While a single gas centrifuge has a much higher separation factor than a single gaseous diffusion stage, it still cannot produce the required enrichment level in one pass. un.org Additionally, the throughput of an individual centrifuge is very low. fas.org To achieve the desired product concentration and production rate, thousands of centrifuges must be interconnected in a cascade system. un.orgnrc.gov
In a centrifuge cascade, machines are arranged in both series and parallel. tennessee.edu They are connected in series into "stages" to progressively increase the enrichment level. The product (enriched) stream from one stage is fed to the next higher stage, while the tails (depleted) stream is recycled back to the next lower stage. nrc.govwikipedia.org Within each stage, numerous centrifuges operate in parallel to achieve the necessary material flow rate for the entire plant. tennessee.edu
The most efficient cascade design is known as an "ideal cascade." fas.org An ideal cascade is characterized by two main conditions: no mixing of streams with different isotopic concentrations, and the use of identical separation factors for each stage. fas.org This theoretical arrangement minimizes the total number of centrifuges required for a specific separation task, thereby minimizing capital and operational costs. researcher.life In practice, a true ideal cascade is unattainable because it would require a unique number of centrifuges at each stage, and the flow rates cannot be adjusted with infinite precision. fas.org
Therefore, real-world enrichment plants use "squared-off" or "step" cascades, which approximate the ideal shape by grouping stages into sections with a constant number of centrifuges per stage. emerald.com Optimization of these cascades involves complex calculations to determine the best arrangement of centrifuges, inter-stage flow rates, and operating parameters to come as close as possible to the efficiency of an ideal cascade while accommodating practical engineering constraints. researcher.lifeemerald.com
Thermal Diffusion Methods
Thermal diffusion is another method that was used for uranium isotope separation, though its application was limited and short-lived compared to gaseous diffusion and gas centrifugation.
The principle of liquid thermal diffusion relies on the Soret effect. When a temperature gradient is established across a thin film of liquid containing a mixture of isotopes, one isotope will tend to concentrate in the colder region and the other in the warmer region. osti.gov In the case of liquid this compound, the lighter ²³⁵UF₆ molecules diffuse toward the hotter surface, while the heavier ²³⁸UF₆ molecules concentrate near the cooler surface. libretexts.orgosti.gov
This primary separation effect is amplified by natural convection. The process was carried out in tall vertical columns, known as Clusius-Dickel columns. osti.gov These columns were constructed of two concentric pipes (B44673), with the liquid UF₆ filling the very narrow annular space between them. stephensstephens.com The inner pipe was heated, typically with high-pressure steam, while the outer pipe was cooled with circulating water. osti.govstephensstephens.com
The heated liquid adjacent to the inner pipe, enriched in ²³⁵U, would rise due to convection. Conversely, the cooler liquid near the outer pipe, enriched in ²³⁸U, would sink. osti.gov This continuous countercurrent flow along the length of the column multiplied the small single-stage separation effect, causing the ²³⁵U to accumulate at the top of the column and the ²³⁸U at the bottom. osti.govnuclearmuseum.org The degree of separation was proportional to the height of the column. osti.gov
During the Manhattan Project, a large-scale liquid thermal diffusion plant, designated S-50, was built at Oak Ridge. wikipedia.org The plant consisted of 2,142 columns, each 48 feet (approximately 15 meters) high. libretexts.orgnps.gov The S-50 plant was used as an initial enrichment step, feeding its slightly enriched product (from 0.71% to about 0.89% ²³⁵U) to the gaseous diffusion and electromagnetic separation plants for further enrichment. wikipedia.org Although the process was simple and relatively quick to build, it was highly energy-intensive and far less efficient than gaseous diffusion. nps.govnuclearmuseum.org The S-50 plant was shut down in September 1945 after the end of World War II. stephensstephens.comnps.gov
Temperature Gradient Effects on Isotopic Concentration
The application of a temperature gradient to this compound (UF₆) is a foundational principle in the thermal diffusion method of isotope separation. osti.gov This technique leverages the mass difference between uranium-235 (B1209698) (²³⁵U) and uranium-238 (²³⁸U) isotopes to achieve enrichment. When liquid UF₆ is subjected to a significant temperature differential, the lighter ²³⁵UF₆ molecules exhibit a tendency to migrate towards the hotter region, while the heavier ²³⁸UF₆ molecules concentrate in the cooler region. osti.govnuclearmuseum.org
This phenomenon was practically applied in facilities such as the S-50 plant during the Manhattan Project. osti.govnuclearmuseum.org The process involved containing liquid this compound under pressure in the annular space between two concentric vertical pipes. osti.govnuclearmuseum.org A steep temperature gradient was established by circulating high-pressure steam through the inner pipe, creating a hot surface, and flowing cooling water along the outer pipe to maintain a cold surface. osti.gov
The temperature differential induced thermal diffusion, initiating the isotopic separation. Concurrently, convection currents were established within the liquid UF₆. The fluid near the hot inner wall, enriched with ²³⁵UF₆, would rise, while the fluid near the cold outer wall, concentrated with ²³⁸UF₆, would descend. osti.gov This combined action of thermal diffusion and convection created a counter-current flow that progressively concentrated the lighter ²³⁵U isotope at the top of the column, where it could be collected. osti.govnuclearmuseum.org The degree of separation is directly proportional to the height of the column; taller columns allow for a greater cumulative enrichment effect. osti.gov
Initial research demonstrated that the effectiveness of the separation was dependent on both the spacing between the hot and cold walls and the temperature of the hot wall. osti.gov In a typical setup, the inner pipe was heated to approximately 285 degrees Celsius with steam, while the outer pipe was cooled with water at 68 degrees Celsius. osti.gov For optimal performance at these temperatures, the spacing between the walls was critical and maintained at a fraction of a millimeter. google.com
Table 1: Key Parameters in Liquid Thermal Diffusion of this compound
| Parameter | Value/Condition | Rationale |
| Working Fluid | Liquid this compound (UF₆) | Volatile compound of uranium suitable for the process. osti.gov |
| Hot Wall Temperature | ~285 °C | Induces thermal diffusion of the lighter ²³⁵UF₆ molecules. osti.gov |
| Cold Wall Temperature | ~68 °C | Attracts the heavier ²³⁸UF₆ molecules. osti.gov |
| Isotope Migration | ²³⁵UF₆ towards hot wall, ²³⁸UF₆ towards cold wall | Based on the principle of thermal diffusion. osti.gov |
| Mechanism | Thermal Diffusion & Convection | Creates a counter-current flow for continuous enrichment. osti.gov |
| Collection Point | Top of the column | Where the enriched ²³⁵UF₆ accumulates. osti.gov |
Emerging and Advanced Isotope Separation Concepts (e.g., Laser Separation)
Advanced concepts for uranium isotope separation have largely focused on laser-based methods, which promise higher enrichment factors and greater efficiency compared to traditional diffusion and centrifuge technologies. mpg.de These methods exploit the subtle differences in the absorption spectra of ²³⁵UF₆ and ²³⁸UF₆ molecules. wikipedia.orgufn.ru By precisely tuning lasers to specific frequencies, it is possible to selectively excite molecules containing one uranium isotope while leaving the others unaffected. nrc.gov
Two primary laser-based approaches have been developed: Molecular Laser Isotope Separation (MLIS) and Atomic Vapor Laser Isotope Separation (AVLIS). ufn.ruwikipedia.org
Molecular Laser Isotope Separation (MLIS) utilizes this compound gas as its working medium. wikipedia.org The core principle of MLIS involves a multi-step process:
Isotope-Selective Excitation: An infrared laser, typically tuned to a wavelength around 16 μm, irradiates a stream of UF₆ gas that has been cooled by supersonic expansion. wikipedia.orgoptica.org This laser selectively excites the vibrational modes of the ²³⁵UF₆ molecules, as they have a slightly different absorption frequency than ²³⁸UF₆. optica.org
Photodissociation: A second laser, often an ultraviolet laser, is then used to irradiate the gas mixture. wikipedia.orgun.org The photons from this second laser are preferentially absorbed by the already excited ²³⁵UF₆ molecules, providing enough energy to break a fluorine bond and dissociate the molecule into solid uranium pentafluoride (²³⁵UF₅) and a fluorine atom. wikipedia.orgwikipedia.org
Separation: The resulting solid ²³⁵UF₅ precipitates from the gas as a fine powder and can be collected through filtration or cyclone separators. wikipedia.orgun.org The remaining UF₆ gas, now depleted in ²³⁵U, is processed for the next stage or removed. wikipedia.org
A notable advancement in this area is the Separation of Isotopes by Laser Excitation (SILEX) process. wikipedia.org While specific details are proprietary, it is understood to be a molecular method that involves irradiating a supersonically expanding stream of UF₆ with a 16 μm infrared laser. wikipedia.org This selective excitation is thought to inhibit the condensation of ²³⁵UF₆ molecules in the stream, allowing them to be physically separated from the condensing ²³⁸UF₆. wikipedia.org
Atomic Vapor Laser Isotope Separation (AVLIS) , in contrast, uses molten metallic uranium as its feedstock. nrc.gov The process involves:
Vaporization: Uranium metal is heated in a vacuum to produce a stream of atomic uranium vapor. wikipedia.org
Selective Ionization: A series of precisely tuned dye lasers are directed through the vapor. wikipedia.orgresearchgate.net These lasers selectively excite and then ionize only the ²³⁵U atoms, leaving the ²³⁸U atoms electrically neutral. wikipedia.org
Collection: The positively charged ²³⁵U ions are then deflected by an electromagnetic field onto a collection plate, while the neutral ²³⁸U atoms pass through unaffected. nrc.govresearchgate.net
AVLIS can achieve very high enrichment factors in a single stage but requires handling highly corrosive liquid uranium at high temperatures. mpg.denrc.gov
Table 2: Comparison of Advanced Isotope Separation Technologies
| Technology | Feed Material | Principle | Product Form | Key Advantage |
| MLIS | Gaseous UF₆ | Selective vibrational excitation and photodissociation. wikipedia.orgoptica.org | Solid UF₅ | Utilizes existing UF₆ handling technology. optica.org |
| SILEX | Gaseous UF₆ | Selective excitation and condensation repression. wikipedia.org | Gaseous UF₆ (enriched) | Potentially higher efficiency and smaller footprint. wikipedia.org |
| AVLIS | Metallic Uranium | Selective photoionization of atomic vapor. nrc.govwikipedia.org | Solid Uranium Metal | High single-stage enrichment factor. mpg.deresearchgate.net |
Materials Science and Engineering Considerations for Uranium Hexafluoride Systems
Corrosion Mechanisms in Uranium Hexafluoride Environments
The corrosivity of this compound is a major concern in the design and maintenance of nuclear facilities. energy.gov Corrosion in UF₆ environments can manifest in several forms, from uniform surface degradation to highly localized attacks, each influenced by factors such as temperature, moisture content, and material composition.
Uniform corrosion, or general corrosion, is characterized by a relatively even loss of material across the exposed surface. unt.edu In the context of dry, solid this compound, the uniform corrosion rate on materials like low-carbon steel is considered negligible. dnfsb.gov However, the presence of impurities, particularly moisture, drastically alters this behavior.
When UF₆ comes into contact with water, it hydrolyzes to form highly corrosive byproducts, primarily hydrogen fluoride (B91410) (HF) and uranyl fluoride (UO₂F₂). wikipedia.orgwnti.co.uknrc.gov This reaction is vigorous and exothermic. energy.govnoaa.gov The resulting aqueous HF is an extremely corrosive acid that significantly accelerates the general corrosion of steel. dnfsb.govwnti.co.uk For mild steel storage cylinders exposed to atmospheric conditions, general external corrosion rates are estimated to be around 1 to 2 mils (0.001 to 0.002 inches) per year. unt.edu
Studies on the corrosion of pure iron in liquid UF₆ at 80°C have shown two distinct kinetic behaviors for the growth of the resulting iron fluoride (FeF₂) layer. A "nanometric" type kinetics, considered the normal corrosion behavior, results in a layer thickness of about 150-200 nm over extended periods. In contrast, "micrometric" kinetics, often catalyzed by impurities, can lead to much thicker corrosion layers. doi.org
Crevice Corrosion : This form of corrosion occurs in confined, stagnant spaces where a differential aeration cell can form. unt.edu In UF₆ storage cylinders, crevice corrosion is a concern at the interface between the cylinder body and support saddles, under cylinder skirts where water can be retained, and in areas where cylinders have been in contact with the ground. unt.edudnfsb.gov The accumulation of moisture and debris in these crevices promotes accelerated corrosion. dnfsb.gov
Pitting Corrosion : Pitting is a form of extremely localized corrosion that leads to the creation of small holes in the metal. It is often initiated by dents, gouges, or at the interface between the storage cylinder and its saddles, providing sites for accelerated corrosion mechanisms to begin. dnfsb.gov Pitting has been observed on UF₆ storage cylinders, with some instances showing corrosion penetrating over halfway through the cylinder wall. dnfsb.gov
Galvanic Corrosion : This type of corrosion occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte. A notable example in UF₆ storage is the galvanic cell formed between bronze plugs or valves and the steel cylinders. dnfsb.gov If this joint becomes moist, the steel, being less noble, can corrode, potentially compromising the integrity of the threads and allowing air and moisture to leak into the cylinder. dnfsb.gov
Stress Corrosion Cracking (SCC) is the brittle failure of a normally ductile material under the combined action of a tensile stress and a specific corrosive environment. In UF₆ handling and storage systems, SCC has been identified as a potential failure mechanism, particularly for ancillary components. The packing nuts on bronze valves used in storage cylinders have been found to be susceptible to stress corrosion cracking. unt.edudnfsb.gov While not directly involving the this compound itself, the failure of such components due to SCC could lead to a loss of containment. dnfsb.gov
Research on uranium alloys, though not typically used for containment, shows their high susceptibility to SCC in aqueous environments, with crack extension being transgranular. dtic.mil This underscores the general sensitivity of related materials to stress and corrosive media.
This compound is a potent fluorinating agent that reacts with many metals to form metal fluorides. academie-sciences.fr This fluoride attack is the fundamental corrosion reaction. In the presence of moisture, the reaction is more complex, involving hydrolysis products. The reaction of UF₆ with water is as follows: UF₆ + 2H₂O → UO₂F₂ + 4HF. frontiersin.orgwnti.co.uk
The resulting hydrogen fluoride actively attacks the container material. dnfsb.gov For example, when a mild steel cylinder is breached, the UF₆ reacts with atmospheric moisture, and the HF formed attacks the steel, enlarging the breach over time. dnfsb.gov The corrosion products in this case consist of iron fluorides (like FeF₃), uranium compounds, and iron oxides. dnfsb.gov
In controlled experiments on pure iron submerged in liquid UF₆, the corrosion layer is a duplex fluoride scale. doi.org An inner layer of iron fluoride (FeF₂) forms in contact with the metal substrate, while an outer, porous layer of uranium fluorides forms on top. doi.org This uranium-rich layer has been observed to evolve over time from U₂F₉ to UF₅. doi.org
On nickel-containing alloys like Monel, the fluoride attack results in the formation of uranium fluoride crystals, predominantly identified as uranium tetrafluoride (UF₄), which grow on top of a nickel fluoride (NiF₂) layer. academie-sciences.fr The integrity of this NiF₂ layer is crucial for corrosion resistance. academie-sciences.fr
Compatibility of Structural Materials with this compound
The selection of materials for handling UF₆ is critical and is dictated by their ability to resist its corrosive effects. Materials that form a stable, adherent, and protective fluoride layer are generally preferred. academie-sciences.frnrc.gov Materials considered resistant to UF₆ corrosion include stainless steel, aluminum and its alloys, nickel, and alloys containing 60% or more nickel. iaea.orgipinst.org
Nickel and its alloys are widely used in UF₆ service due to their excellent corrosion resistance. academie-sciences.frosti.gov The ability of nickel to form a passive and protective metal fluoride layer makes it highly suitable for this environment. academie-sciences.frnrc.gov Alloys such as Monel and Inconel demonstrate good performance at elevated temperatures. osti.goviaea.org
The corrosion resistance of nickel alloys stems from the formation of a compact nickel fluoride (NiF₂) layer that acts as a protective barrier. academie-sciences.fr This barrier slows the diffusion of gaseous UF₆ to the underlying metal, thereby reducing the corrosion rate. academie-sciences.fr Pre-passivation of these alloys with fluorine gas at high temperatures can enhance the formation of this protective layer, leading to significantly higher resistance to UF₆ attack. academie-sciences.fr
In contrast, on unpassivated cupronickel alloys, UF₆ reacts with both nickel and copper. While nickel forms a brittle and porous NiF₂ layer, copper forms a highly volatile complex that is unstable, allowing UF₆ to diffuse through the porous layer and continue to corrode the material. academie-sciences.fr
The table below, derived from historical testing programs, summarizes the engineering corrosion rates for several nickel-containing alloys in gaseous this compound at different temperatures.
| Alloy | Temperature (°F) | Corrosion Rate (mpy) |
|---|---|---|
| Nickel 200 | 1000 | 0.14 |
| Nickel 200 | 1200 | 0.51 |
| Nickel 200 | 1400 | 1.2 |
| Monel 400 | 600 | 0.01 |
| Monel 400 | 800 | 0.02 |
| Monel 400 | 1000 | 0.12 |
| Inconel 600 | 1000 | 0.12 |
| Inconel 600 | 1200 | 0.19 |
| Inconel 600 | 1400 | 0.43 |
| Incoloy 800 | 1000 | 0.15 |
| Incoloy 800 | 1200 | 0.27 |
| Incoloy 800 | 1400 | 0.54 |
Data sourced from historical corrosion testing programs for materials in this compound environments. nrc.gov
Despite their general resistance, nickel alloys are not immune to all forms of attack. For instance, a zone of strong intergranular corrosion has been observed in nickel between 550 and 700°C, which is thought to be related to impurities in the metal. iaea.org
Ceramic Material Interactions with this compound at Elevated Temperatures
Ceramic materials are considered for use in high-temperature applications involving UF₆, such as in advanced nuclear reactor concepts. However, their chemical stability in this aggressive environment is a critical limiting factor.
Alumina (Al₂O₃) and zirconia (ZrO₂) have been investigated for potential use in high-temperature UF₆ environments. Their compatibility is highly temperature-dependent.
Alumina exhibits acceptable compatibility with UF₆ at temperatures up to and including 1273 K (1000°C). researchgate.netnrc.gov In this temperature range, it reacts with UF₆ to form a stable, protective scale of aluminum fluoride (AlF₃) on its surface. researchgate.net However, at higher temperatures, the reaction rate increases significantly. At 1473 K (1200°C), the rate of reaction and associated weight loss of alumina increases dramatically, making it unsuitable for service at this temperature. researchgate.netnrc.gov The reaction mechanism can be influenced by the presence of adsorbed water on the alumina surface, which facilitates a reaction pathway that produces uranyl fluoride (UO₂F₂) and aluminum fluoride, with hydrogen fluoride (HF) as an intermediate. academie-sciences.fracademie-sciences.fr
Zirconia, specifically calcia-stabilized zirconia, is significantly less resistant to UF₆ at elevated temperatures. researchgate.net Studies have shown that zirconia fails to resist degradation and reacts rapidly with UF₆ at temperatures as low as 1073 K (800°C). researchgate.netnrc.gov Based on these findings, the maximum recommended service temperature for zirconia in a UF₆ environment is not expected to exceed 973 K (700°C). researchgate.netnrc.gov
| Ceramic Material | Maximum Service Temperature | Behavior at Higher Temperatures | Reference |
|---|---|---|---|
| Alumina (Al₂O₃) | ~1273 K (1000°C) | Dramatic increase in reaction rate and weight loss at 1473 K. | researchgate.netnrc.gov |
| Zirconia (ZrO₂) | ~973 K (700°C) | Rapid degradation and reaction at 1073 K. | researchgate.netnrc.gov |
Yttria (Y₂O₃) has also been evaluated for high-temperature applications involving uranium fluoride gases. Research has shown that yttria is not a suitable containment material for UF₆ at temperatures above 1173 K (900°C) due to high corrosion rates. researchgate.netacademie-sciences.frnrc.gov
The degradation pathway of yttria in a UF₆ environment at approximately 1200 K (927°C) involves the formation of a multi-layered corrosion scale on the ceramic's surface. researchgate.netacademie-sciences.frnrc.gov The reaction leads to a measurable weight increase in the material. researchgate.netacademie-sciences.fr Microstructural analysis of the corroded samples reveals a distinct structure:
Outer Corrosion Scale: This layer is composed of a mixture of uranium dioxide (UO₂) and yttrium fluoride (YF₃). researchgate.netacademie-sciences.frnrc.gov
Inner Corrosion Layer: Beneath the outer scale, an inner layer consisting of yttrium fluoride (YF₃) is formed. researchgate.netacademie-sciences.frnrc.gov
The corrosion process is reported to be controlled by diffusion, which is indicated by the parabolic growth rate of the secondary reaction layer. researchgate.netacademie-sciences.frnrc.gov The formation of these reaction products demonstrates a complete chemical breakdown of the yttria ceramic, rendering it unsuitable for containing UF₆ at these elevated temperatures.
Surface Reactivity Studies of this compound with Substrates
The surface reactivity of this compound is a governing factor in its containment and handling. As a strong fluorinating agent and a mild Lewis acid, UF₆ exhibits significant reactivity with a wide range of materials. academie-sciences.fracademie-sciences.fr
In contrast, the fluoride film that forms on mild steel is less protective. While it significantly reduces the rate of corrosion, it does not completely prevent further attack. nrc.gov The mechanism for continued corrosion on iron involves the dissociation of UF₆ at the interface between the metal and the corrosion layer, followed by the diffusion of fluorine through the existing scale to react with the underlying metal. academie-sciences.fr
The presence of moisture is a critical variable in the surface reactivity of UF₆. It reacts very rapidly and exothermically with water vapor to produce solid uranyl fluoride (UO₂F₂) and highly corrosive hydrogen fluoride (HF) gas. academie-sciences.frnrc.gov The formation of HF can dramatically accelerate the corrosion of many materials that would otherwise be resistant to dry UF₆. An important nuance is that when UF₆ is in excess, the HF formed is anhydrous, which significantly reduces its corrosive potential compared to aqueous hydrofluoric acid. nrc.gov
Recent studies have also explored the reactivity of UF₆ with non-traditional substrates, such as organic self-assembled monolayers (SAMs), with the goal of developing protective coatings for sensors. These investigations found that UF₆ can react with specific functional groups, for example, by oxidizing the thiol bond that anchors the monolayer to a gold substrate and reacting with terminal amine groups. memphis.edu Such studies highlight the compound's broad reactivity and the need for careful material selection in any new application.
Interactions with Chemical Filter Materials for Purification
The purification of this compound (UF₆) is a critical step in the nuclear fuel cycle, necessary to remove various volatile metallic and oxifluoride impurities before the enrichment process. This is often achieved through the use of solid sorbent materials that function as chemical filters. The interaction between UF₆ and these filter materials typically involves chemisorption or physical adsorption, allowing for the selective capture of either the UF₆ or the impurities.
Commonly used materials for this purpose include various inorganic fluorides and alumina. Sodium fluoride (NaF) is a well-documented sorbent that undergoes a reversible chemical reaction with UF₆ to form a solid complex, UF₆·2NaF. scispace.com This process is a form of chemisorption. The reaction is effective at room temperature for capturing UF₆, and the process can be reversed at temperatures above 280°C to release the purified UF₆, allowing for the regeneration of the NaF pellets. iaea.orgiaea.orgf2chemicals.com The kinetics of this heterogeneous reaction are influenced by factors such as gas pressure, the weight of the NaF pellets, pellet size, and porosity. iaea.org The formation of the solid complex can lead to the closure of pores within the pellets before the complete reaction of the sodium fluoride. scispace.com
Magnesium fluoride (MgF₂) is another sorbent material used for UF₆ purification, particularly for the removal of volatile fluorides like those of technetium, neptunium, molybdenum, and vanadium. morressier.comosti.gov In contrast to sodium fluoride, the primary mechanism of interaction between UF₆ and well-stabilized MgF₂ pellets is physical adsorption. osti.gov The adsorbed UF₆ can be removed by heating the pellets to 350°C. osti.gov Research has also explored enhancing the sorption capacities of MgF₂ by using materials like potassium magnesium fluoride (KMgF₃). morressier.com
Other materials that have been identified as effective sorbents for uranium trapping include various forms of alumina (H-151, XF-100, and F-1 alumina) and other alkali and alkaline-earth metal fluorides such as lithium fluoride (LiF), barium fluoride (BaF₂), and calcium fluoride (CaF₂). iaea.orgresearchgate.net The selection of a specific sorbent and the design of the chemical filter trap depend on a case-by-case evaluation of factors including pressure losses, sorbent capacity, reaction kinetics, and the requirements for sorbent regeneration and uranium recovery. iaea.org
Table 1: Chemical Filter Materials for this compound Purification
| Filter Material | Interaction Mechanism with UF₆ | Key Characteristics |
|---|---|---|
| Sodium Fluoride (NaF) | Chemisorption (forms UF₆·2NaF complex) | Reversible reaction; UF₆ is desorbed at temperatures above 280°C. iaea.orgiaea.orgf2chemicals.com |
| Magnesium Fluoride (MgF₂) | Physical Adsorption | Used for selective removal of impurities like technetium hexafluoride; UF₆ can be desorbed by heating to 350°C. morressier.comosti.gov |
| Alumina (H-151, XF-100, F-1) | Sorption | Effective for general uranium trapping applications. iaea.org |
| Lithium, Barium, and Calcium Fluorides (LiF, BaF₂, CaF₂) | Sorption | Used in sorption purification of UF₆. researchgate.net |
| Potassium Magnesium Fluoride (KMgF₃) | Sorption | Investigated as a potentially higher-capacity alternative to MgF₂. morressier.com |
Adsorption and Desorption on Carbonaceous Materials for Storage
Carbonaceous materials, particularly activated carbon and graphite, are investigated for the storage of this compound, especially depleted UF₆. The interaction mechanisms, however, differ significantly between these two forms of carbon.
Activated carbon is a porous material with a high surface area, making it an effective adsorbent for UF₆ gas. The primary interaction is physical adsorption, where UF₆ molecules adhere to the surface of the activated carbon. iaea.org Studies have shown that the adsorption of UF₆ on activated carbon is an exothermic and spontaneous process. iaea.orgresearchgate.net The efficiency of this adsorption is influenced by factors such as pressure and temperature. The experimental data for UF₆ adsorption on activated carbon are well-described by the Langmuir isotherm model, and the kinetics follow a pseudo-second-order rate equation. iaea.orgresearchgate.net Different types of activated carbon exhibit varying maximum adsorption capacities. For instance, at a temperature of 20°C, the maximum adsorption capacities for three different types of activated carbon were measured to be 3387 mg/g, 2198 mg/g, and 2771 mg/g. iaea.orgresearchgate.net The presence of oxygenated functional groups, such as carboxylic acids on the surface of activated carbon, can enhance the adsorption of uranium species through complex formation. nsi.ir
Graphite, on the other hand, interacts with UF₆ through a process called intercalation, where UF₆ molecules insert themselves between the graphene layers of the graphite structure. iaea.orgiaea.org This process is dependent on the physical properties of the graphite, such as particle size and surface area, as well as the temperature. iaea.org The intercalation of UF₆ into graphite leads to an increase in the interlayer spacing of the graphite. iaea.org A notable aspect of this interaction is the potential for a chemical reaction on the graphite surface, leading to the formation of uranium pentafluoride (β-UF₅), which is not intercalated. iaea.org The thermal decomposition of graphite-UF₆ intercalates is a complex process. Instead of releasing the UF₆, heating leads to a multi-step reaction where the this compound acts as a fluorinating agent on the graphite carbon. iaea.org Graphite intercalation compounds with uranium are being explored as potential novel nuclear energy storage materials. arxiv.org
Table 2: Adsorption and Intercalation of this compound on Carbonaceous Materials
| Carbonaceous Material | Interaction Mechanism with UF₆ | Key Research Findings |
|---|---|---|
| Activated Carbon | Physical Adsorption | Maximum adsorption capacities of 2198–3387 mg/g at 20°C have been reported. iaea.orgresearchgate.net The process is exothermic and follows the Langmuir isotherm model. iaea.orgresearchgate.net |
| Graphite | Intercalation | UF₆ molecules are inserted between the graphite layers, increasing the interlayer spacing. iaea.org The amount of intercalation is influenced by graphite particle size and temperature. iaea.org Thermal decomposition results in the fluorination of graphite by UF₆. iaea.org |
Environmental Science and Management of Uranium Hexafluoride in Nuclear Fuel Cycle
Depleted Uranium Hexafluoride (DUF6) Management
Depleted this compound (DUF6) is a co-product of the uranium enrichment process, which increases the concentration of the fissile uranium-235 (B1209698) (U-235) isotope for use in nuclear reactors and other applications. energy.govenergyfromthorium.com Natural uranium is primarily composed of uranium-238 (U-238) at approximately 99.3% and U-235 at about 0.7%. nrc.gov The enrichment process results in a product with a higher concentration of U-235 and a large volume of "tails," or depleted uranium, with a U-235 concentration lower than that of natural uranium. nrc.gov This depleted uranium is stored in the form of this compound (UF6). energy.gov
The long-term storage of large quantities of DUF6 presents significant environmental and safety challenges due to its chemical instability. wikipedia.org When exposed to moisture in the air, UF6 reacts to form highly corrosive and toxic compounds, including uranyl fluoride (B91410) (UO2F2) and hydrogen fluoride (HF). energyfromthorium.comwikipedia.org
DUF6 is stored in large steel cylinders, typically with a capacity of 10 or 14 tons. energyfromthorium.comampp.org As of 2005, there were approximately 57,122 such cylinders in storage in the United States, containing about 686,000 metric tons of DUF6. wikipedia.org These cylinders are often stored outdoors in large yards, where they are exposed to the elements. energy.govampp.org
The primary threat to the integrity of these storage cylinders is external corrosion. energy.gov While the rate of internal corrosion of the steel by solid UF6 is negligible, the presence of moisture can lead to the formation of hydrofluoric acid (HF), which is highly corrosive to steel. energy.govunt.edu Factors that can accelerate external corrosion include:
Improper Stacking: Mechanical damage such as dents and gouges from handling and stacking can create sites for corrosion to begin. energy.gov
Ground Contact: Cylinders in direct contact with the ground are susceptible to accelerated corrosion due to moisture retention in the oxide scale that forms. energy.gov
Poor Drainage: Storage yards with inadequate drainage can lead to the accumulation of water, increasing the risk of corrosion. energy.gov
Crevice Corrosion: Water can be retained at the interface between the cylinder and its support saddles, or under nameplates, leading to localized crevice corrosion. unt.edu
Several incidents of breached cylinders have been reported, primarily caused by mechanical damage during handling, which was then exacerbated by corrosion. ampp.org While the reaction products formed in a breach can be somewhat protective, preventing a large-scale release, the potential for environmental contamination remains a significant concern. ampp.org Regular inspection and maintenance programs are in place to monitor the condition of the cylinders and identify any potential issues. energy.gov
To mitigate the risks associated with long-term storage of DUF6, the primary management strategy is to convert it into a more stable chemical form, typically a uranium oxide. energy.govenergy.gov Uranium oxides, such as triuranium octoxide (U3O8) and uranium dioxide (UO2), are geochemically stable and less reactive than UF6. energy.govnrc.gov
The conversion process generally involves the following steps:
Vaporization: The solid DUF6 in the cylinders is heated to a gaseous state. world-nuclear.orgenergy.gov
Conversion: The gaseous DUF6 is reacted with steam and hydrogen in a conversion unit. energy.gov This chemical reaction separates the uranium from the fluorine, producing a solid uranium oxide powder and hydrogen fluoride (HF) vapor. energy.gov
Oxide Powder Handling: The uranium oxide powder is cooled and compacted before being placed into new cylinders for storage, reuse, or disposal. energy.gov
This conversion process is carried out at dedicated facilities, such as those at the Paducah, Kentucky, and Portsmouth, Ohio, sites in the United States. energy.govatkinsrealis.com The goal of these facilities is to safely process the large inventory of DUF6 into a form that can be managed for the long term. energy.gov
Table 1: Comparison of DUF6 and its Conversion Products
| Compound | Chemical Formula | Physical State at STP | Chemical Stability | Key Hazard |
|---|---|---|---|---|
| This compound | UF6 | Crystalline Solid | Unstable, reacts with moisture | Highly corrosive and toxic upon reaction with water |
| Triuranium Octoxide | U3O8 | Solid Powder | Stable | Radiological |
A significant co-product of the DUF6 conversion process is hydrogen fluoride (HF). energy.gov HF is a valuable industrial chemical with a wide range of applications, including the production of refrigerants, herbicides, pharmaceuticals, and plastics. nrc.govwikipedia.org The recovery and sale of HF from the conversion process can help to offset the operational costs of the DUF6 management program. energy.gov
The HF vapor produced during the conversion process is passed through a scrubbing system to convert it into a liquid, which is then stored in tanks. energy.gov This aqueous hydrofluoric acid can then be sold for industrial use. energy.gov
Other fluorine compounds can also be recovered. For example, in some processes, uranium tetrafluoride (UF4) is produced as an intermediate step. econference.io This UF4 can then be reacted with silica to produce silicon tetrafluoride (SiF4), another commercially valuable chemical. world-nuclear.org
Table 2: High-Value Fluorine Products from DUF6 Conversion
| Product | Chemical Formula | Key Applications |
|---|---|---|
| Hydrogen Fluoride | HF | Production of refrigerants, herbicides, pharmaceuticals, plastics |
Waste Stream Characterization and Minimization Strategies
The nuclear fuel cycle, from uranium mining to the final disposal of waste, generates a variety of radioactive waste streams. nuclear-power.comworld-nuclear.org These wastes are categorized based on their level of radioactivity and physical and chemical properties. world-nuclear.orgieer.org
Radioactive waste is broadly classified into the following categories:
High-Level Waste (HLW): This includes spent nuclear fuel and the highly radioactive liquid waste from the reprocessing of spent fuel. ieer.orgepa.gov It contains fission products and transuranic elements and requires significant shielding and cooling. world-nuclear.orgwikipedia.org
Transuranic (TRU) Waste: This waste is contaminated with elements that have an atomic number greater than uranium (92), such as plutonium. ieer.orgepa.gov It is primarily generated from nuclear weapons production and fuel reprocessing. iaea.org
Low-Level Waste (LLW): This is a broad category that includes items that have become contaminated with radioactive material, such as protective clothing, tools, and equipment. ieer.orgwikipedia.org It generally has low levels of radioactivity and does not require extensive shielding. world-nuclear.org
Uranium Mill Tailings: These are the large volumes of waste rock and process fluids that remain after uranium has been extracted from ore. wikipedia.orgnda.gov.uk They contain low concentrations of long-lived radioactive materials. world-nuclear.org
Uranium-containing waste is generated at various stages of the nuclear fuel cycle:
Front End: This includes mining and milling, which produce uranium mill tailings, and the conversion and enrichment processes, which generate depleted uranium. nuclear-power.comwikipedia.org
Back End: This includes the management of spent nuclear fuel from reactors. nuclear-power.comwikipedia.org
Uranium conversion and enrichment facilities generate both liquid and gaseous effluents that must be managed to prevent the release of radioactive and hazardous materials into the environment. osti.govgrs.de
Gaseous Effluents: The primary gaseous effluents of concern are uranium dusts and gaseous fluorine compounds, such as hydrogen fluoride (HF). osti.gov Management strategies for these effluents include:
Filtration: Ventilation exhausts are typically passed through high-efficiency particulate air (HEPA) filters to remove uranium particles. osti.gov
Scrubbing: Process off-gases containing corrosive materials like HF are treated in scrubbers to remove these compounds. osti.gov
Condensation: HF-rich streams can be passed through condensers to recover aqueous hydrofluoric acid. osti.gov
Liquid Effluents: Liquid effluents can be generated from various processes, including dissolution and solvent extraction for uranium recovery from scraps. grs.de The primary goal of liquid effluent management is to reduce the discharge of radioactive materials and hazardous chemicals. grs.de Treatment methods include:
Neutralization: Acidic effluents are often neutralized with lime to precipitate heavy metals and radionuclides. regulations.gov
Recycling: Where possible, treated water is recycled back into the process to minimize water usage and the volume of effluent requiring discharge. regulations.goviaea.org
Monitoring: Liquid streams are monitored and treated as necessary before discharge to ensure compliance with regulatory limits. grs.de
Advanced Treatment Technologies for this compound Related Wastes
The management of wastes associated with this compound (UF6), particularly depleted this compound (DUF6), is a significant aspect of the nuclear fuel cycle. Advanced treatment technologies focus on converting UF6, a chemically reactive and volatile compound, into more stable and less hazardous chemical forms for long-term storage, disposal, or potential reuse. nrc.govwikipedia.org These processes not only mitigate the risks associated with storing large quantities of DUF6 but also allow for the recovery of valuable fluorine compounds. nrc.govosti.gov
The primary strategy for treating DUF6 waste is conversion to stable uranium oxides, such as triuranium octoxide (U3O8) or uranium dioxide (UO2), or to uranium tetrafluoride (UF4). wikipedia.orgworld-nuclear.org This deconversion process significantly reduces the mobility and reactivity of the uranium. nrc.gov Several conversion technologies have been developed and implemented, often categorized as "wet" or "dry" processes. osti.gov
Dry Processes: In these methods, gaseous UF6 is reacted with steam and hydrogen. For instance, in one process, UF6 vapor and steam react in a rotary kiln to produce uranyl fluoride (UO2F2), which is then reduced with hydrogen at high temperatures (around 700°C) to yield U3O8 powder and hydrogen fluoride (HF) gas. osti.govworld-nuclear.org
Wet Processes: These processes typically involve dissolving uranium compounds in aqueous solutions. One common method is the Ammonium Diuranate (ADU) process, where UF6 is hydrolyzed, and ammonia is added to precipitate ammonium diuranate, which is then calcined to produce uranium oxides. osti.gov Another wet method is the Ammonium Uranyl Carbonate (AUC) process, which involves the precipitation of ammonium uranyl carbonate from a uranyl fluoride solution through the addition of ammonia and carbon dioxide. osti.govnih.gov
A key benefit of these advanced treatments is the recovery of fluorine, typically as anhydrous hydrogen fluoride (AHF) or aqueous hydrofluoric acid, which are valuable industrial chemicals. osti.goviaea.org The U.S. Department of Energy (DOE) has undertaken projects to construct deconversion facilities to treat its extensive inventory of DUF6. nrc.gov Similarly, international entities in France and Russia have implemented industrial-scale deconversion plants. world-nuclear.org
Beyond conversion to oxides, other advanced concepts include fluorine extraction from depleted uranium tetrafluoride (DUF4) to produce non-metallic inorganic fluorides like sulfur hexafluoride (SF6) or nitrogen trifluoride (NF3). pearlhilltech.com Research has also explored using DUF6 as a fluorinating agent for various chemical syntheses, thereby treating it as a resource rather than a waste product. researchgate.net
| Technology/Process | Description | Primary Product | Key Byproduct | References |
|---|---|---|---|---|
| Dry Conversion (Steam/H2 Reaction) | Vapor-phase reaction of UF6 with steam, followed by hydrogen reduction at high temperature. | U3O8 (stable oxide powder) | Anhydrous Hydrogen Fluoride (AHF) | osti.govworld-nuclear.org |
| Wet Process (AUC Precipitation) | UF6 is hydrolyzed and reacted with ammonia and carbon dioxide to precipitate Ammonium Uranyl Carbonate (AUC), which is then calcined. | UO2 | Ammonium Fluoride solution | osti.govnih.gov |
| Cogema Process | A two-step, vapor-phase process where UF6 is first hydrolyzed with steam to produce solid UO2F2 and gaseous HF. The UO2F2 is then pyrohydrolyzed to U3O8. | U3O8 | Hydrofluoric Acid | osti.govunt.edu |
| Fluorine Extraction (NIFUT) | Utilizes depleted uranium tetrafluoride (DUF4), derived from DUF6, to produce commercial fluoride gases. | Uranium Oxides/Metal | SF4, SF6, NF3 | pearlhilltech.com |
Environmental Transport and Fate of this compound Transformations
When this compound is released into the environment, it does not persist in its original form. Due to its high reactivity, it rapidly undergoes a chemical transformation upon contact with moisture in the air. This hydrolysis reaction is the primary determinant of its environmental transport and ultimate fate. The process dictates the chemical species of concern for environmental impact assessments, which are not UF6 itself, but rather its more stable and persistent reaction products.
Atmospheric Dispersion Modeling of this compound Release Products
In the event of an accidental release, UF6 gas reacts almost instantaneously with ambient water vapor. osti.govosti.gov This hydrolysis reaction produces a plume containing solid uranyl fluoride (UO2F2) particles and gaseous hydrogen fluoride (HF). inmm.orgiaea.org Assessing the consequences of such a release requires the use of atmospheric dispersion models specifically adapted to handle the unique physics and chemistry of a UF6 plume. iaea.org
Several models have been developed or modified for this purpose. A common approach integrates dense gas dispersion physics with the thermodynamics of the UF6 hydrolysis reaction. osti.goviaea.org The HGSYSTEM/UF6 code, for example, was developed to simulate the release and subsequent dispersion of UF6 by accounting for its chemical reaction with water, the associated energy changes, and the varying buoyancy of the plume. osti.govosti.gov The plume's behavior is complex; it can be negatively, neutrally, or positively buoyant depending on its composition, temperature, and the degree of dilution with ambient air. iaea.org
Key inputs for these models include:
Source Term Characteristics: The rate, duration, temperature, velocity, and elevation of the UF6 release. iaea.org
Meteorological Conditions: Wind speed, atmospheric stability class, ambient temperature, and humidity. inmm.orgiaea.org
The models predict the downwind concentrations of UO2F2 and HF, which are the primary species of concern for health and environmental impacts. inmm.orgiaea.org Studies have shown that for releases of low-enriched uranium, the chemical toxicity risk from HF is often the preponderant hazard compared to the radiological or chemical risks from UO2F2. inmm.org The output of these models is crucial for emergency response planning, safety analysis of fuel cycle facilities, and assessing the potential impact on the public and the environment. iaea.orgiaea.org For instance, modeling of a major release from a 12-tonne UF6 cylinder indicated that irreversible health effects could occur up to 5 kilometers from the source. inmm.org
| Parameter Category | Specific Parameters | Influence on Dispersion | References |
|---|---|---|---|
| Release Conditions | Release rate, height, velocity, temperature, phase (liquid/gas) | Determines the initial momentum and buoyancy of the plume, affecting its trajectory and initial dilution. | inmm.orgiaea.org |
| Chemical Reactions | UF6 hydrolysis rate, heat of reaction | Generates HF and UO2F2, and the heat released affects plume buoyancy and rise. | osti.goviaea.org |
| Atmospheric Conditions | Wind speed, stability class, humidity, ambient temperature | Governs the transport, dilution, and downwind travel of the plume. Higher humidity accelerates hydrolysis. | inmm.orgiaea.org |
| Plume Physics | Density variations, particle deposition | A dense UF6/hydrolysis product plume may slump and spread near the ground. Solid UO2F2 particles will be subject to gravitational settling. | osti.goviaea.org |
Hydrologic and Geochemical Fate of this compound Hydrolysis Products
Following an atmospheric release, the hydrolysis products—uranyl fluoride (UO2F2) and hydrogen fluoride (HF)—will deposit onto soil and water surfaces. Their subsequent fate is governed by hydrologic transport and geochemical interactions within these environments.
Uranyl fluoride is highly soluble in water. wikipedia.org This high solubility means that upon deposition into aquatic systems or infiltration into soils with precipitation, the uranium can readily dissolve and be transported with surface water or groundwater. The mobility of the uranyl (UO2²⁺) ion in the subsurface is highly dependent on the local geochemical conditions, particularly pH and the presence of complexing ligands like carbonates. researchgate.net In many natural groundwater systems, uranium forms stable and mobile aqueous complexes with carbonate ions. uotechnology.edu.iq
In the soil environment, the uranyl ion can be adsorbed onto mineral surfaces, particularly iron oxides and clay minerals, or it can co-precipitate with other minerals. researchgate.net The extent of this sorption is a key factor in retarding the migration of uranium contamination. The fate of the fluoride component (from HF) is also important, as it can be mobile in water and interact with soil components, potentially forming mineral precipitates like calcium fluoride (fluorite) if sufficient calcium is present.
This reaction underscores that for every mole of UF6 released, four moles of highly acidic and corrosive HF are produced, which can significantly alter the local pH of soil and water, in turn affecting the solubility and speciation of uranium and other metals. nih.goviaea.org
Remediation Approaches for Contaminated Environments (conceptual)
Remediation of environments contaminated by UF6 hydrolysis products focuses on managing the risks posed by uranium and fluoride in soil and groundwater. The approaches are conceptual and must be tailored to specific site characteristics such as geology, hydrology, and the extent of contamination.
Historical Development and Scientific Evolution of Uranium Hexafluoride Applications
Early Scientific Discoveries and Pre-War Research on Uranium and Fluorine
The journey towards understanding and utilizing uranium hexafluoride is rooted in fundamental scientific discoveries of the late 19th and early 20th centuries. The element uranium was first identified in 1789 by German chemist Martin Klaproth, who named it after the recently discovered planet Uranus. world-nuclear.orgwikipedia.org For over a century, uranium was primarily used as a colorant in glass and ceramics. The scientific landscape began to change dramatically in 1896 when Henri Becquerel discovered radioactivity by observing that a uranium salt could expose a photographic plate. world-nuclear.orgwikipedia.org This discovery opened up a new field of research into the nature of the atom.
Pioneering work by Marie and Pierre Curie further illuminated the phenomenon of radioactivity, a term they coined. world-nuclear.org However, it was the discovery of nuclear fission in December 1938 that marked a pivotal moment in history. osti.govaps.orgmpic.deaip.orgwikipedia.orgacs.org Working in Berlin, German chemists Otto Hahn and Fritz Strassmann found that bombarding uranium with neutrons resulted in the production of much lighter elements, such as barium. osti.govaps.orgaip.orgacs.org This was an unexpected result, as previous experiments by Enrico Fermi and others had suggested that neutron bombardment of uranium produced heavier, "transuranic" elements. aps.orgmpic.dewikipedia.org
Lise Meitner, a long-time collaborator of Hahn who had recently fled Nazi Germany, and her nephew Otto Frisch, provided the theoretical explanation for these findings in early 1939. aps.orgmpic.deaip.orgwikipedia.org They correctly interpreted the experimental results as the splitting of the uranium nucleus into smaller fragments, a process they termed "fission". aps.orgwikipedia.org They also calculated the immense amount of energy released during this process. wikipedia.org This discovery of nuclear fission, less than a year before the start of World War II, was a critical precursor to the atomic age. osti.gov
In parallel with these developments in nuclear physics, the chemistry of fluorine was also advancing. The highly reactive nature of fluorine had made it notoriously difficult to isolate. After many failed and often dangerous attempts by other chemists, French chemist Henri Moissan successfully isolated elemental fluorine in 1886 through the electrolysis of a mixture of potassium fluoride (B91410) and hydrogen fluoride. wikipedia.org The first synthesis of this compound (UF₆) was reported in 1911 by Otto Ruff and Alfred Heinzelmann. bris.ac.uk They produced the compound by reacting uranium with fluorine, and also by the fluorination of uranium carbide (UC₂). bris.ac.uk
The significance of this compound lay in its volatility. It is a solid at room temperature but sublimes (turns directly into a gas) at 56.5°C under atmospheric pressure. wikipedia.orgwnti.co.uk This property would become crucial for uranium enrichment. Natural uranium is composed of over 99% uranium-238 and only about 0.7% of the fissile isotope uranium-235 (B1209698). wikipedia.orgwnti.co.ukwikipedia.org For a self-sustaining nuclear chain reaction to occur, the concentration of uranium-235 needs to be increased. acs.orgwikipedia.org Because isotopes are chemically identical, they cannot be separated by chemical means. osti.gov Physical methods based on the slight mass difference between the isotopes were required. osti.gov The volatile nature of this compound made it the ideal candidate for use in gaseous diffusion and gas centrifuge methods for isotope separation. wikipedia.orgwnti.co.ukosti.gov
By the late 1930s, the theoretical possibility of a nuclear chain reaction had been established. world-nuclear.orgwikipedia.org Scientists realized that if the fission of a uranium nucleus also released neutrons, these could go on to split other nuclei, creating a cascade effect with the potential to release enormous amounts of energy. world-nuclear.orgosti.gov This realization, combined with the discovery of fission and the existence of a suitable compound for isotope separation, set the stage for the intense research efforts that would follow with the outbreak of war. In the United Kingdom, the first small batch of gaseous this compound was produced for Professor James Chadwick in 1940 by Dr. Philip Baxter at Imperial Chemical Industries (ICI), who later received a contract to produce a larger quantity of this vital material. world-nuclear.org In the United States, President Franklin D. Roosevelt, alerted to the potential of nuclear fission, established the Advisory Committee on Uranium in October 1939 to coordinate research. osti.gov Early in 1940, this committee recommended funding for research into isotope separation and chain reactions, signaling the beginning of a concerted effort to unlock the power of the atom. osti.gov
Role in the Manhattan Project and Accelerated Development
The onset of World War II and the fear that Nazi Germany might develop an atomic weapon provided a powerful impetus for the United States to launch the Manhattan Project. ornl.gov This top-secret research and development program, initiated in 1942, aimed to produce the first nuclear weapons. wikipedia.org this compound played a central and indispensable role in this endeavor, specifically in the effort to enrich uranium to weapons-grade levels. The project spurred an unprecedented acceleration in the development of technologies related to both fluorine production and isotope separation.
Development of Large-Scale Fluorine Production
Prior to the Manhattan Project, the production of elemental fluorine was a small-scale, costly, and hazardous process. purdue.edu The demand for large quantities of this compound necessitated a dramatic scale-up in fluorine manufacturing. This compound was produced by reacting uranium tetrafluoride (UF₄), also known as "green salt," with fluorine gas. wikipedia.org This created an urgent need for industrial-scale fluorine production.
Researchers at Purdue University, who had been working on fluorine chemistry for other applications, were approached by the Manhattan Project to tackle this challenge. purdue.edu At the time, fluorine was being produced in small quantities at a high cost. purdue.edu A key challenge was the highly corrosive nature of fluorine, which required the development of special materials and handling techniques. The project spurred the development of commercial-scale fluorine cells. purdue.edu The Harshaw Chemical Company was contracted to build and operate a large-scale plant for the production of this compound, winning a bid against DuPont. wikipedia.org The plant was initially contracted to produce 79.4 tonnes of the material in 1944. wikipedia.org This rapid development transformed fluorine from a laboratory curiosity into a large-scale industrial chemical. The Manhattan Project's investment in fluorine production technology laid the groundwork for the post-war fluorochemicals industry.
Implementation of Initial Isotope Separation Technologies
The central challenge for the uranium path to the atomic bomb was the separation of the fissile isotope U-235 from the much more abundant U-238. acs.org Since these isotopes have identical chemical properties, physical methods based on their small mass difference had to be employed. osti.gov this compound, being the most volatile compound of uranium, was the only known compound suitable for use in the gaseous diffusion process. wikipedia.orgwikipedia.org
The Manhattan Project pursued several methods of isotope separation, with gaseous diffusion being one of the most significant. This method relies on the principle that lighter molecules (²³⁵UF₆) will pass through a porous barrier more readily than heavier molecules (²³⁸UF₆). osti.gov By repeating this process thousands of times in a cascade of stages, the concentration of U-235 could be gradually increased. To house this massive and complex process, the K-25 gaseous diffusion plant was constructed in Oak Ridge, Tennessee. acs.orgwikipedia.org The plant was an enormous undertaking, requiring the development of new materials that could withstand the corrosive effects of this compound. wikipedia.org The pipes (B44673) and equipment were coated with nickel to prevent corrosion. wikipedia.org
In addition to gaseous diffusion, the Y-12 electromagnetic separation plant, also located at Oak Ridge, used a different process. In this method, uranium tetrachloride was used as the feed material. wikipedia.org The S-50 plant, another facility at Oak Ridge, used liquid thermal diffusion with this compound to achieve a preliminary level of enrichment before the material was fed into the K-25 and Y-12 plants. acs.orgosti.gov The combination of these different enrichment technologies allowed the Manhattan Project to successfully produce the highly enriched uranium needed for the "Little Boy" atomic bomb used in 1945. wikipedia.org The successful implementation of these large-scale, first-of-a-kind industrial facilities under immense time pressure was a remarkable scientific and engineering achievement, with this compound at its core.
Post-War Industrialization and Advancements in the Nuclear Fuel Cycle
Following the end of World War II, the technologies developed for the Manhattan Project were adapted for peacetime applications, primarily for the generation of electricity in nuclear power plants. This transition led to the industrialization of the nuclear fuel cycle, in which this compound continued to play a vital role. The enrichment technologies pioneered during the war were refined and expanded to meet the growing demand for enriched uranium for commercial reactors.
Most commercial nuclear reactors require uranium enriched to 3-5% U-235, a lower level of enrichment than that required for weapons. wnti.co.uk The gaseous diffusion plants built during the Manhattan Project continued to be the primary source of enriched uranium for many years. However, the process is extremely energy-intensive. wnti.co.uk This led to the development and deployment of a more efficient technology: the gas centrifuge.
The gas centrifuge process also uses this compound gas. wnti.co.uk In a rapidly spinning centrifuge, the heavier ²³⁸UF₆ molecules are pushed towards the outer wall, while the lighter ²³⁵UF₆ molecules concentrate near the center. osti.gov This allows for the separation of the isotopes. Gas centrifuges are significantly more energy-efficient than gaseous diffusion plants and have largely replaced them for uranium enrichment. wnti.co.uk
The production of this compound itself became a standard step in the front-end of the nuclear fuel cycle. The process typically begins with uranium ore concentrate, often called "yellowcake" (U₃O₈). wnti.co.uk In a conversion plant, the uranium ore concentrate is chemically converted to uranium tetrafluoride (UF₄), which is then reacted with fluorine gas to produce this compound (UF₆). wnti.co.uk After the enrichment process, the enriched UF₆ is transported to a fuel fabrication plant where it is converted into uranium dioxide (UO₂) powder, which is then pressed into ceramic pellets and loaded into fuel rods for use in nuclear reactors. wnti.co.uk
The large-scale production and use of this compound also led to the accumulation of a significant byproduct: depleted this compound (DUF₆). wikipedia.org This material, which has a lower concentration of U-235 than natural uranium, is what remains after the enrichment process. wikipedia.org The long-term management and disposal of the large stockpiles of DUF₆ have become an important focus of the post-war nuclear industry. Efforts have been made to convert DUF₆ into more stable chemical forms, such as uranium oxides, for long-term storage or disposal. wikipedia.org
Contemporary Research Trajectories and Future Directions
Current research involving this compound is focused on several key areas, including improving the efficiency and security of enrichment technologies, developing advanced nuclear fuel cycles, and managing the legacy of this compound production.
One area of ongoing research is the development of next-generation uranium enrichment technologies. While gas centrifuges are the current industry standard, researchers are exploring even more efficient and economical methods for isotope separation. Laser isotope separation, for example, offers the potential for higher separation factors and lower energy consumption. This technology involves using precisely tuned lasers to selectively excite and ionize ²³⁵U atoms or ²³⁵UF₆ molecules, allowing them to be separated from the U-238.
Another important research direction is the development of advanced reprocessing techniques. Fluoride volatility is one such method that has been explored, in which this compound is used to separate uranium from other fission products in spent nuclear fuel. wikipedia.org This could potentially be part of a closed fuel cycle, where used nuclear fuel is reprocessed to recover valuable materials like uranium and plutonium for reuse, thereby reducing the amount of high-level radioactive waste.
The management of depleted this compound (DUF₆) stockpiles remains a significant challenge and an active area of research and development. The US Department of Energy has been operating facilities to convert its large inventory of DUF₆ into more stable uranium oxide forms for long-term storage or potential reuse. wikipedia.org Research is also exploring potential applications for depleted uranium, taking advantage of its high density.
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining the purity and isotopic composition of uranium hexafluoride in nuclear fuel cycle research?
- Methodology : Purity analysis typically employs ASTM-approved techniques such as mass spectrometry (for isotopic ratios) and Fourier-Transform Infrared (FTIR) spectroscopy to detect impurities like Refrigerant-114. Calibration is performed using certified reference materials (CRMs), with validation against NIST thermodynamic data (e.g., vapor pressure curves) .
- Experimental Design : Samples are collected in "2S" containers under controlled pressure and temperature to maintain gaseous UF₆. Mole percent calculations are standardized using gas manifold systems .
Q. How are thermodynamic properties (e.g., vapor pressure, enthalpy) of UF₆ measured and validated under varying conditions?
- Methodology : High-precision gravimetric and manometric methods are used to measure vapor pressure. Enthalpy of sublimation is calculated via the Clausius-Clapeyron equation, cross-referenced with NIST Standard Reference Database 69. Discrepancies are resolved using quantum mechanical simulations (e.g., DFT) .
- Validation : Data consistency is ensured through interlaboratory comparisons and adherence to IUPAC guidelines for uncertainty quantification .
Q. What safety protocols are critical when designing experiments involving UF₆ handling in laboratory settings?
- Protocols : Containment systems must prevent accidental releases, with double-walled gloveboxes and scrubbers to neutralize HF (a hydrolysis byproduct). Personnel exposure limits follow DOE guidelines (e.g., 10 CFR 20), and simulations of UF₆ dispersion using computational fluid dynamics (CFD) are mandatory for risk assessment .
- Emergency Response : Real-time air monitoring with alpha-particle detectors and FTIR sensors is required to detect UF₆ leaks .
Q. Which spectroscopic techniques are recommended for detecting trace impurities in UF₆, and how are detection limits optimized?
- Techniques : FTIR spectroscopy is preferred for identifying carbon-containing impurities (e.g., Refrigerant-114). Detection limits (≤1 ppm) are achieved via pathlength adjustments in gas cells and signal averaging over 256 scans .
- Calibration : Impurity quantification uses Beer-Lambert law with pre-characterized absorption coefficients .
Advanced Research Questions
Q. How do researchers model the radiolytic decomposition of UF₆ during long-term storage, and what parameters are critical in these simulations?
- Methodology : Radiolysis kinetics are modeled using Monte Carlo simulations to track α-particle interactions. Key parameters include isotopic composition (e.g., ²³²U/²³⁴U enrichment), dose rates, and temperature. The radiochemical yield (G-value) of UF₅ formation is derived experimentally via gamma spectroscopy .
- Validation : Discrepancies between modeled and empirical UF₅ concentrations (≤10⁻⁷ mol/mol) are resolved by adjusting scavenging coefficients for fluorine radicals .
Q. How can contradictions in UF₆ decomposition kinetics data from different studies be resolved?
- Approach : Conflicting data (e.g., hydrolysis rates under humidity) are reconciled by standardizing experimental conditions (e.g., 25°C, 1 atm) and applying Arrhenius corrections. Meta-analyses of historical datasets (e.g., Argonne National Laboratory reports) identify outliers due to instrumental artifacts .
- Case Study : Divergent UF₆ hydrolysis rates in humid air are attributed to variations in aerosol formation, requiring CFD-augmented mass spectrometry for real-time speciation .
Q. What methodologies are employed to assess the environmental impact of UF₆ releases, considering dispersion dynamics and chemical speciation?
- Framework : Lifecycle assessment (LCA) integrates atmospheric dispersion models (e.g., ALOHA) with thermodynamic speciation (e.g., UF₆ → UO₂F₂ + HF). Dose-response curves for uranium inhalation are based on ICRP lung model coefficients .
- Field Validation : Post-release soil and air sampling uses gamma spectroscopy for uranium isotopics and ion chromatography for fluoride ion quantification .
Q. What experimental challenges arise in real-time monitoring of UF₆ reactions under extreme conditions (e.g., high radiation fields), and how are they mitigated?
- Challenges : Radiation-induced signal noise in FTIR and corrosion of sampling lines by HF.
- Solutions : Radiation-hardened optics (e.g., diamond-coated sensors) and perfluoroalkoxy (PFA) tubing are used. In situ Raman spectroscopy with 785 nm lasers minimizes fluorescence interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
